tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate
Overview
Description
tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a tert-butyl carbamate group attached to an indole ring, which is further substituted with a cyano group at the 5-position and an ethyl chain at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The cyano group can be introduced via a nucleophilic substitution reaction, and the tert-butyl carbamate group is often added using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion of the cyano group to an amine.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its indole core makes it a valuable building block for various organic syntheses .
Biology
In biological research, this compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties. The indole moiety is known to interact with various biological targets, making it a subject of interest in drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The cyano group and tert-butyl carbamate moiety can be modified to enhance biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The tert-butyl carbamate group can improve the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate: Similar structure but lacks the cyano group.
tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate: Contains a fluoro group instead of a cyano group.
Uniqueness
tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate is unique due to the presence of the cyano group, which can significantly influence its chemical reactivity and biological activity. The combination of the indole core with the cyano and tert-butyl carbamate groups provides a versatile scaffold for further modifications and applications .
Properties
IUPAC Name |
tert-butyl N-[2-(5-cyano-1H-indol-3-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)18-7-6-12-10-19-14-5-4-11(9-17)8-13(12)14/h4-5,8,10,19H,6-7H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPAILDMANGQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440477 | |
Record name | N-t-Butoxycarbonyl-2-(5-cyano-1H-indol-3-yl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144035-34-7 | |
Record name | N-t-Butoxycarbonyl-2-(5-cyano-1H-indol-3-yl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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